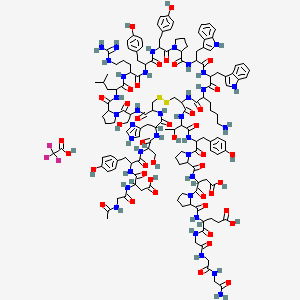
2,6-Difluoropyridine-4-carbonitrile
Vue d'ensemble
Description
2,6-Difluoropyridine-4-carbonitrile is a fluorinated pyridine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. These compounds often serve as key intermediates in the synthesis of more complex molecules due to their reactivity and the unique properties imparted by the fluorine atoms and the nitrile group.
Synthesis Analysis
The synthesis of fluorinated pyridine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds such as 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile involves reactions with bisnucleophiles, indicating a versatile approach to building trifluoromethylated N-heterocycles . Similarly, the conversion of 2,6-dihydroxy-4-methyl-3-pyridinecarbonitrile to its dichloro analog and subsequent derivatives demonstrates the reactivity of such compounds and their potential for further functionalization . Additionally, electrochemical strategies have been employed to synthesize related compounds, such as 4-aryl-5-benzoyl-2-hydroxy-6-(trifluoromethyl)-1,4-dihydropyridine-3-carbonitriles, showcasing the utility of environmentally friendly and atom-economical methods in the synthesis of complex fluorinated pyridines .
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of fluorinated pyridines. For example, the crystal structure of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile was elucidated using this method . Structural differences in related compounds, such as 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, have been revealed through X-ray diffraction, highlighting the influence of different substituents on the pyridine core .
Chemical Reactions Analysis
The reactivity of fluorinated pyridines allows for a variety of chemical transformations. The reaction mechanism of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile with unsaturated carbonyl compounds has been proposed, indicating the potential for cycloaddition reactions . The reactivity of 2,6-diamino-4-methyl-3-pyridinecarbonitrile with benzene-sulfonyl chloride to yield a tris-sulfonyl derivative further exemplifies the diverse chemical reactions these compounds can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated pyridines are influenced by their molecular structure. Spectroscopic methods such as FT-IR, NMR, and UV-vis absorption and fluorescence spectroscopy have been used to study these properties. For instance, the absorption and fluorescence spectra of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile have been recorded, and the effects of solvents on these spectra have been interpreted . Theoretical calculations, such as vibrational spectral features and molecular docking analysis, provide insights into the biological activity and reactive zones of molecules like 2,3,5,6-tetrafluoro-4-pyridinecarbonitrile .
Applications De Recherche Scientifique
Synthesis and Spectroscopic Analysis :
- 2,6-Difluoropyridine-4-carbonitrile derivatives have been synthesized and structurally analyzed, revealing unique properties in supramolecular structure and spectral characteristics. For example, the compound 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile demonstrates distinct NH⋯O and NH⋯N interactions in solution, depending on concentration. These interactions are significant for understanding the compound's behavior in different environments (Tranfić et al., 2011).
Structural and Energetic Properties :
- The structural and energetic properties of derivatives of 2,6-Difluoropyridine-4-carbonitrile have been a focus of research. For instance, tetraazidopyridine-4-carbonitrile, obtained through nucleophilic substitution of fluorine atoms, has been studied for its enthalpy of formation and impact sensitivity, showcasing the compound's potential in energetic material applications (Chapyshev et al., 2017).
Optical and Fluorescence Properties :
- The optical properties, including UV–vis absorption and fluorescence spectroscopy, of various 2,6-Difluoropyridine-4-carbonitrile derivatives have been extensively studied. These properties are crucial for applications in materials science and photophysics. For instance, the fluorescence spectra of certain derivatives recorded in different solvents reveal the effects of substituents on emission spectra, contributing to the development of photoluminescent materials (Jukić et al., 2010).
Photopolymerization Processes :
- 2,6-Difluoropyridine-4-carbonitrile derivatives have been applied in monitoring photopolymerization processes. For example, 2-amino-4,6-diphenyl-pyridine-3-carbonitrile sensors have shown high sensitivity in tracking the progress of photopolymerization, significantly improving the efficiency and control in polymer production (Ortyl et al., 2019).
X-Ray Crystallography and Mechanistic Investigation :
- X-ray crystallography has been used to determine the structures of 2,6-Difluoropyridine-4-carbonitrile derivatives, aiding in the understanding of their chemical behavior and interaction with other compounds. For instance, the crystal structure and reaction mechanism of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile have been investigated, providing insights into the compound's reactivity and potential applications in synthetic chemistry (Liu et al., 2013).
Safety And Hazards
2,6-Difluoropyridine-4-carbonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and vapor, and it can cause skin irritation, serious eye irritation, and respiratory irritation . Proper safety measures should be taken when handling this chemical .
Orientations Futures
Fluorinated pyridines, including 2,6-Difluoropyridine-4-carbonitrile, have been steadily increasing in interest due to their potential applications in various fields . They are particularly interesting in the search for new agricultural products having improved physical, biological, and environmental properties . Furthermore, about 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom .
Propriétés
IUPAC Name |
2,6-difluoropyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F2N2/c7-5-1-4(3-9)2-6(8)10-5/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTSBZDSBLTTBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652163 | |
| Record name | 2,6-Difluoropyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoropyridine-4-carbonitrile | |
CAS RN |
51991-35-6 | |
| Record name | 2,6-Difluoropyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Ethanone, 1-[9-ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]-, 1-(O-acetyloxime)](/img/structure/B3029016.png)
![(S)-2-[[(1R,2R)-2-Aminocyclohexyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide](/img/structure/B3029018.png)



